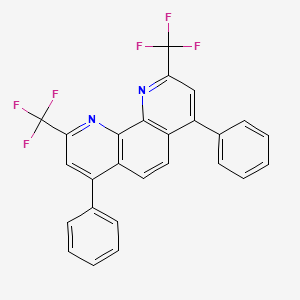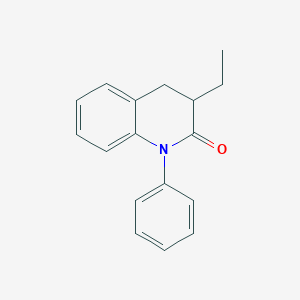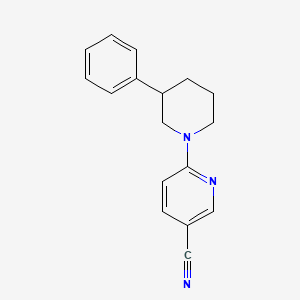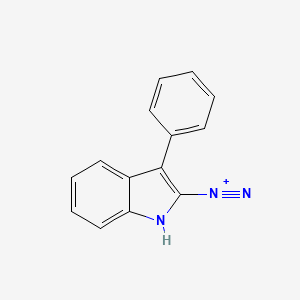
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthrolines. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzene derivatives and trifluoromethylated compounds.
Reaction Conditions: Use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry, forming complexes with metal ions.
Biology: Potential use in biochemical assays and as a probe for studying metal ion interactions in biological systems.
Medicine: Investigated for its potential in drug development, particularly in targeting metal ion-dependent enzymes.
Industry: Used in catalysis and materials science, particularly in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal ions, affecting various chemical and biological processes. The molecular targets and pathways would depend on the specific application, such as enzyme inhibition or catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A simpler analog without the diphenyl and trifluoromethyl groups.
2,9-Dimethyl-1,10-phenanthroline: Similar structure with methyl groups instead of trifluoromethyl groups.
4,7-Diphenyl-1,10-phenanthroline: Lacks the trifluoromethyl groups.
Uniqueness
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline is unique due to the presence of both diphenyl and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. These groups can enhance its ability to form stable complexes with metal ions and affect its solubility and electronic properties.
Propriétés
Numéro CAS |
817638-45-2 |
|---|---|
Formule moléculaire |
C26H14F6N2 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
4,7-diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline |
InChI |
InChI=1S/C26H14F6N2/c27-25(28,29)21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26(30,31)32)34-24(18)23(17)33-21/h1-14H |
Clé InChI |
UPJIKHOECFDKMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)

